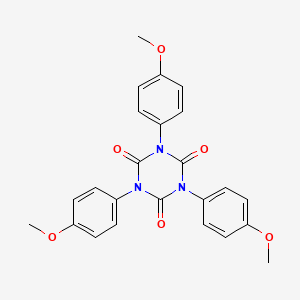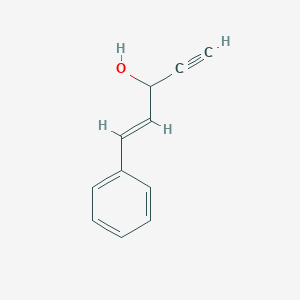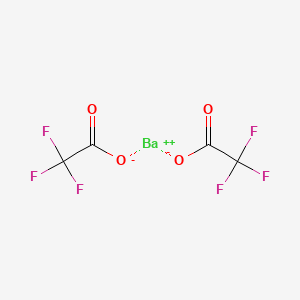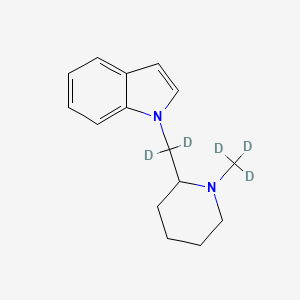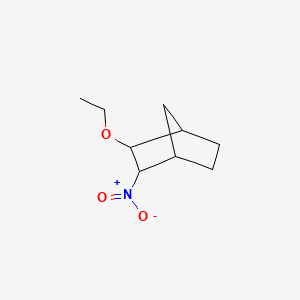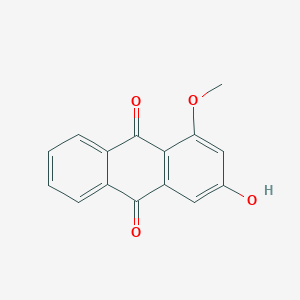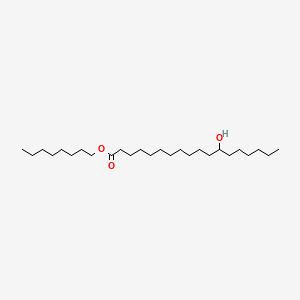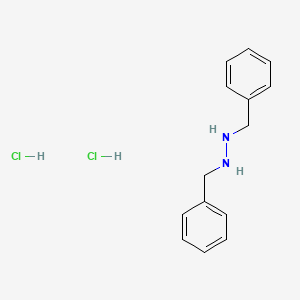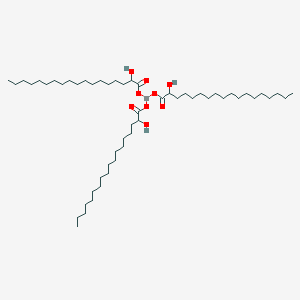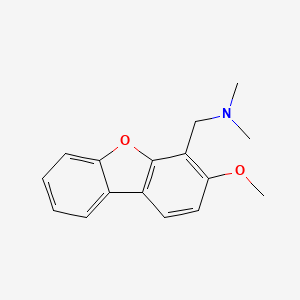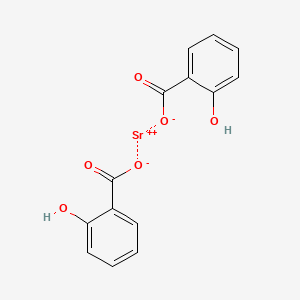
Strontium 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium salicylate is a chemical compound with the molecular formula C₁₄H₁₀O₆Sr. It is the strontium salt of salicylic acid, commonly known for its applications in various fields, including medicine and industry. Strontium salicylate is known for its ability to slowly release salicylic acid in the alimentary canal, making it a valuable compound in medical applications .
準備方法
Synthetic Routes and Reaction Conditions
Strontium salicylate can be synthesized through the reaction of strontium hydroxide with salicylic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding salicylic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of strontium salicylate and water as a byproduct.
Industrial Production Methods
In industrial settings, the production of strontium salicylate may involve more advanced techniques to ensure high purity and yield. Methods such as precipitation from solution, sol-gel processes, and other advanced synthesis techniques can be employed to produce strontium salicylate on a larger scale .
化学反応の分析
Types of Reactions
Strontium salicylate undergoes various chemical reactions, including:
Oxidation: Strontium salicylate can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Strontium salicylate can participate in substitution reactions, where the salicylate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving strontium salicylate include oxidizing agents, reducing agents, and various acids and bases. The specific conditions, such as temperature and pH, depend on the desired reaction and products.
Major Products Formed
The major products formed from reactions involving strontium salicylate depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
科学的研究の応用
Strontium salicylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Strontium salicylate is studied for its potential biological effects and interactions with biological systems.
Medicine: The compound is used for its slow release of salicylic acid, which has anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of strontium salicylate involves the slow release of salicylic acid in the alimentary canal. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, strontium ions may play a role in bone regeneration by promoting osteoblast function and inhibiting osteoclast activity .
類似化合物との比較
Similar Compounds
Strontium ranelate: Used in the treatment of osteoporosis, it has a dual action of promoting bone formation and reducing bone resorption.
Strontium citrate: Another strontium salt used for its potential benefits in bone health.
Strontium chloride: Commonly used in various industrial applications and as a precursor for other strontium compounds.
Uniqueness of Strontium Salicylate
Strontium salicylate is unique due to its ability to slowly release salicylic acid, providing prolonged therapeutic effects. This property makes it particularly valuable in medical applications where sustained release of the active ingredient is desired. Additionally, the combination of strontium and salicylate offers potential benefits in bone health and anti-inflammatory effects .
特性
分子式 |
C14H10O6Sr |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
strontium;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Sr/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChIキー |
BJTJYQIAHXROJC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


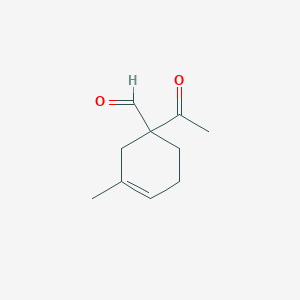
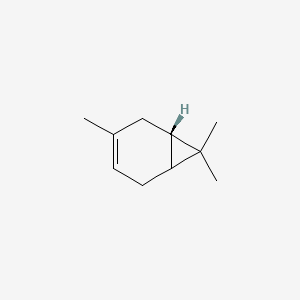
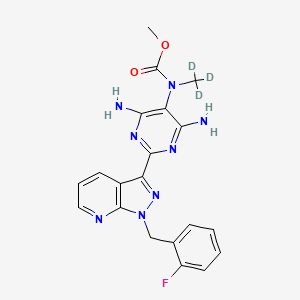
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
